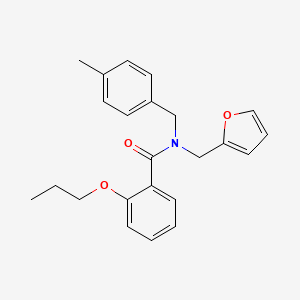
N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE is an organic compound characterized by the presence of a furan ring, a methylphenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent.
Formation of the 4-Methylphenylmethyl Intermediate: This involves the reaction of 4-methylbenzyl chloride with a base to form the corresponding benzyl alcohol, followed by oxidation to the aldehyde.
Coupling Reaction: The furan-2-ylmethyl and 4-methylphenylmethyl intermediates are then coupled with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with similar furan ring structures.
4-Methylphenylmethyl derivatives: Compounds with similar methylphenyl groups.
Benzamide derivatives: Compounds with similar benzamide moieties.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-propoxybenzamide |
InChI |
InChI=1S/C23H25NO3/c1-3-14-27-22-9-5-4-8-21(22)23(25)24(17-20-7-6-15-26-20)16-19-12-10-18(2)11-13-19/h4-13,15H,3,14,16-17H2,1-2H3 |
InChI Key |
LBGUSDZNVQWLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















